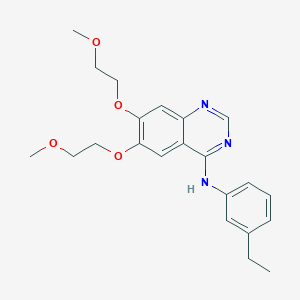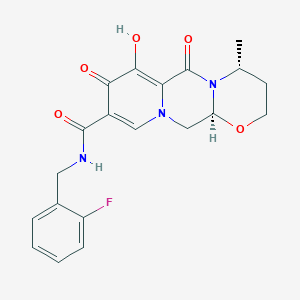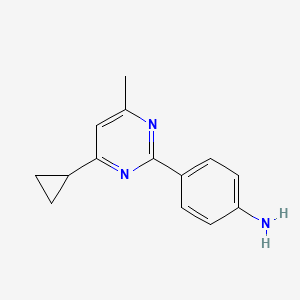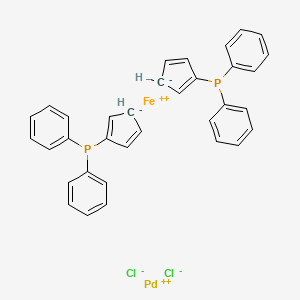
trans-1,3,3-Trichloro-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,3,3-Trichloro-1-propene, also known as 1,3,3-TCP or dichloropropene, is a colorless, volatile liquid that belongs to the class of organochlorine compounds. It is used as a fumigant and soil sterilant, and can also be used in the synthesis of other organochlorine compounds. It is a highly toxic compound and exposure to it can cause serious health effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for trans-1,3,3-Trichloro-1-propene involves the addition of chlorine to propene in the presence of a catalyst to obtain the desired product.
Starting Materials
Propene, Chlorine gas, Catalyst (such as aluminum chloride or iron(III) chloride), Solvent (such as carbon tetrachloride or chloroform)
Reaction
Step 1: Propene is mixed with a solvent and catalyst in a reaction vessel., Step 2: Chlorine gas is slowly added to the reaction mixture with constant stirring., Step 3: The reaction is allowed to proceed at a temperature of around 50-60°C for several hours., Step 4: The resulting mixture is then washed with water to remove any impurities., Step 5: The product, trans-1,3,3-Trichloro-1-propene, is then isolated by distillation or other suitable methods.
Aplicaciones Científicas De Investigación
Trans-1,3,3-Trichloro-1-propene is widely used in scientific research. It has been used in the synthesis of other organochlorine compounds, such as hexachlorocyclopentadiene and hexachlorocyclooctadiene. It has also been used to study the properties of organochlorine compounds, such as their reactivity, solubility and toxicity.
Mecanismo De Acción
Trans-1,3,3-Trichloro-1-propene is an alkylating agent, meaning that it can react with nucleophilic sites on molecules, such as proteins and DNA, to form covalent bonds. This can lead to a variety of effects, including disruption of cellular processes, DNA damage, and cell death.
Efectos Bioquímicos Y Fisiológicos
Exposure to trans-1,3,3-Trichloro-1-propene can cause a variety of adverse effects in humans. Acute exposure can cause irritation of the eyes, nose, and throat; headache; dizziness; nausea; and vomiting. Long-term exposure to the compound can cause liver and kidney damage, as well as reproductive and developmental effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-1,3,3-Trichloro-1-propene is a volatile liquid, which makes it easy to work with in a laboratory setting. It is also relatively inexpensive and readily available. However, it is highly toxic and should be handled with extreme caution.
Direcciones Futuras
Further research is needed to better understand the toxicological effects of trans-1,3,3-Trichloro-1-propene. Studies should focus on the long-term effects of exposure, as well as the potential for bioaccumulation in the environment. Additionally, research should be conducted to develop methods for the safe and effective use of the compound in agricultural and industrial applications. Other future directions include exploring the potential for the compound to be used as a precursor for other organochlorine compounds, as well as investigating its potential for use as a biocide or insecticide.
Propiedades
Número CAS |
2598-01-8 |
|---|---|
Nombre del producto |
trans-1,3,3-Trichloro-1-propene |
Fórmula molecular |
C₃H₃Cl₃ |
Peso molecular |
145.41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






